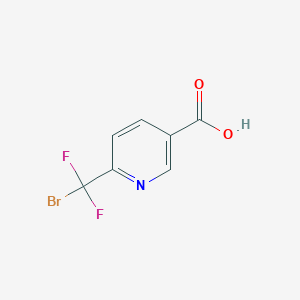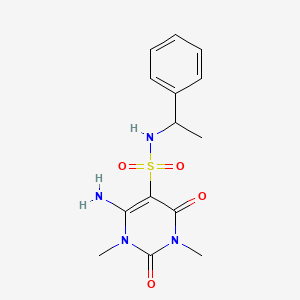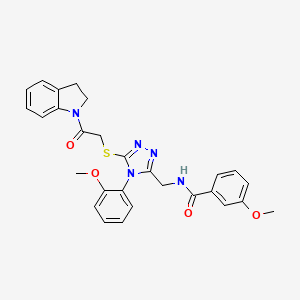![molecular formula C19H18N2O5S B2882723 methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-17-5](/img/structure/B2882723.png)
methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mécanisme D'action
Target of Action
Similar compounds with aminothiazole moieties have been found to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their function and leading to the observed antimicrobial activity.
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, possibly through interaction with microbial proteins or enzymes . The compound may bind to these targets, disrupting their normal function and leading to cell death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This could lead to a decrease in the population of harmful microbes, thereby alleviating symptoms of infection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 6-methoxy-2-aminobenzothiazole with phenoxyacetyl chloride to form the corresponding phenoxyacetyl derivative. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups. Substitution reactions result in the replacement of specific functional groups with new ones introduced by the nucleophiles.
Applications De Recherche Scientifique
methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Comparaison Avec Des Composés Similaires
methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl 2-[6-methoxy-2-(2-chloroacetyl)imino-1,3-benzothiazol-3-yl]acetate: This compound has a chloroacetyl group instead of a phenoxyacetyl group, which may result in different chemical and biological properties.
Methyl 2-[6-methoxy-2-(2-bromoacetyl)imino-1,3-benzothiazol-3-yl]acetate:
Methyl 2-[6-methoxy-2-(2-iodoacetyl)imino-1,3-benzothiazol-3-yl]acetate: The iodoacetyl group may impart unique properties to the compound, making it suitable for specific applications.
Propriétés
IUPAC Name |
methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-14-8-9-15-16(10-14)27-19(21(15)11-18(23)25-2)20-17(22)12-26-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPNVACIVYHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)


![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2882650.png)


![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)
![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)


